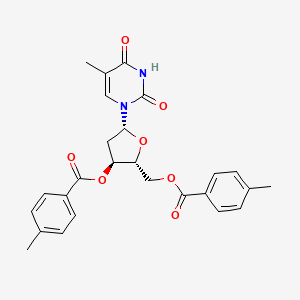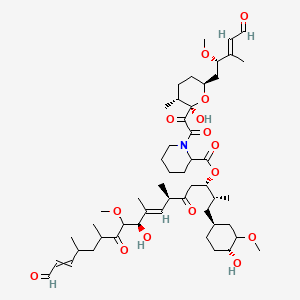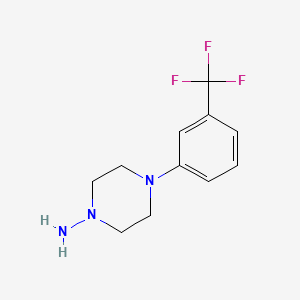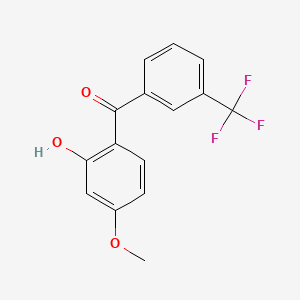
2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone is an organic compound with the molecular formula C15H11F3O3 and a molecular weight of 296.2412 g/mol . This compound belongs to the class of benzophenones, which are aromatic ketones widely used in various applications, including as UV filters in sunscreen products .
Méthodes De Préparation
The synthesis of 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted phenol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Analyse Des Réactions Chimiques
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the hydroxyl group.
Applications De Recherche Scientifique
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone has several scientific research applications:
Chemistry: It is used as a UV filter in sunscreen formulations to protect the skin from harmful UV radiation.
Biology: The compound’s ability to absorb UV light makes it useful in studying the effects of UV radiation on biological systems.
Medicine: Research is ongoing to explore its potential as a photoprotective agent in dermatological treatments.
Mécanisme D'action
The primary mechanism of action of 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone involves its ability to absorb UV radiation. The compound’s conjugated structure allows it to absorb light at lower energies, providing protection against UV-induced damage. The hydroxyl group forms hydrogen bonds with the carbonyl group, stabilizing the molecule and enhancing its UV-absorbing properties .
Comparaison Avec Des Composés Similaires
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone can be compared with other benzophenones, such as:
2-Hydroxy-4-methoxybenzophenone (Oxybenzone): Commonly used in sunscreens, it has similar UV-absorbing properties but lacks the trifluoromethyl group.
2,2’-Dihydroxy-4-methoxybenzophenone (Dioxybenzone): Another UV filter with two hydroxyl groups, providing enhanced photostability.
2-Hydroxy-4-methoxy-4’-methylbenzophenone (Mexenone): Used in sunscreens, it has a methyl group that increases its lipophilicity and skin penetration.
These comparisons highlight the unique trifluoromethyl group in 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone, which can influence its chemical properties and applications.
Propriétés
Numéro CAS |
7396-89-6 |
|---|---|
Formule moléculaire |
C15H11F3O3 |
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
(2-hydroxy-4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H11F3O3/c1-21-11-5-6-12(13(19)8-11)14(20)9-3-2-4-10(7-9)15(16,17)18/h2-8,19H,1H3 |
Clé InChI |
UGWUGCNBORFSDF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


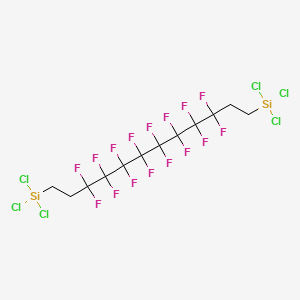


![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)

![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)

